2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole
Description
This compound features a 1,3-oxazole core substituted with:
- A methyl group at position 5, enhancing steric stability.
- A sulfanylmethyl linker at position 4, connecting to a 1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline moiety. The triazoloquinoxaline system is a fused bicyclic structure with a propan-2-yl substituent, influencing lipophilicity and steric bulk.
This hybrid structure combines heterocyclic motifs (oxazole, triazole, quinoxaline) known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-14(2)22-28-29-23-25(27-17-8-6-7-9-19(17)30(22)23)34-13-18-15(3)33-24(26-18)16-10-11-20(31-4)21(12-16)32-5/h6-12,14H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQCMYLCJHRHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazoloquinoxaline moiety: This step may involve nucleophilic substitution or coupling reactions.
Attachment of the phenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Molecular Formula and Structure
The molecular formula of the compound is , with a molecular weight of approximately 428.56 g/mol. The structure includes a 1,3-oxazole ring fused with a triazole and quinoxaline moiety, which is significant for its biological activity.
Structural Features
- Oxazole Ring : Contributes to the compound's stability and reactivity.
- Triazole and Quinoxaline Moieties : Known for their biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing oxazole and quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of multidrug-resistant pathogens by targeting bacterial DNA gyrase and dihydrofolate reductase (DHFR) .
Anticancer Potential
The incorporation of triazole rings in pharmaceutical compounds has been linked to anticancer activities. Compounds similar to the one have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration .
Neuroprotective Effects
Some studies suggest that derivatives of triazoles may provide neuroprotective effects against neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Anti-inflammatory Properties
Compounds with similar structural features have also been evaluated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Influencing cellular pathways: Altering cellular functions.
Comparison with Similar Compounds
Triazole Derivatives
Example Compounds :
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Structural Differences: Replaces the oxazole ring with thiazole and incorporates a pyrazole-triazole system. Biological Relevance: Similar triazole-pyrazole hybrids exhibit antifungal and anticancer activities, suggesting the target compound may share these properties.
- 1,2,4-Triazolo[4,3-c]quinazoline Derivatives (): Structural Differences: Uses a quinazoline core instead of quinoxaline. Functional Impact: Quinazoline’s single nitrogen in the fused ring vs.
Table 1: Triazole-Based Compound Comparison
*Exact values require experimental data.
Oxazole/Oxadiazole Derivatives
Example Compounds :
- 5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (): Structural Differences: Oxadiazole (two nitrogens) vs. oxazole (one nitrogen).
- 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (): Structural Differences: Lacks the triazoloquinoxaline moiety but shares methoxyphenyl groups. Functional Impact: Trimethoxy groups enhance anticancer activity (e.g., tubulin inhibition), suggesting the target’s dimethoxyphenyl may confer similar effects .
Table 2: Oxazole/Oxadiazole Comparison
Sulfanyl-Linked Compounds
Example Compounds :
- 3-[1-{[(3-Methylphenyl)methyl]Sulfanyl}-5-Oxo[1,2,4]Triazolo[4,3-a]Quinazolin-4(5H)-yl]-N-(Propan-2-yl)Propanamide ():
Research Findings and Implications
- Pharmacological Potential: Methoxy groups (electron-donating) and sulfanyl linkers (polarity modulation) may synergize to improve bioavailability and target binding compared to simpler triazoles or oxadiazoles .
- Synthetic Challenges : Multi-step synthesis involving cycloaddition and sulfanyl coupling (similar to ) may require optimization for yield and purity.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews existing research on its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 1,3-oxazole ring which is known for various biological activities.
- A triazole moiety that enhances the compound's pharmacological profile.
- Dimethoxyphenyl and methyl substituents that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies. Below are the key findings:
Anticancer Activity
Research indicates that derivatives of quinoxaline and oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways and inhibiting critical signaling proteins such as STAT3 .
- A study reported an IC50 value of approximately 10.58 μM for related quinoxaline derivatives against HeLa cells, indicating potent anticancer effects .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties:
- Compounds with similar scaffolds have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, certain triazole derivatives exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II enzymes .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties:
- Similar compounds have shown effectiveness against various bacterial strains, indicating a broad-spectrum antimicrobial activity.
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of compounds related to the target compound:
Q & A
Q. Characterization :
- Spectroscopy : -NMR and -NMR confirm regiochemistry and substituent positions .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures purity (>95%) by matching calculated and observed C/H/N/S percentages .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Critical parameters include:
- Temperature control : Reflux in ethanol (78°C) minimizes side reactions during triazole cyclization .
- Catalyst selection : Use of glacial acetic acid (5 drops) in ethanol enhances electrophilic substitution efficiency by 20–30% .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfanyl group incorporation in oxazole coupling steps .
Q. Example optimization table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Triazole formation | Catalyst | Glacial acetic acid | 30% → 50% |
| Sulfanylation | Solvent | DMF | 45% → 65% |
| Final coupling | Temperature | 60°C, 12 hrs | 70% → 85% |
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?
Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable-temperature NMR : Detect tautomeric shifts (e.g., thione ↔ thiol forms) by analyzing spectra at 25°C vs. −20°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions of dimethoxyphenyl and triazoloquinoxaline moieties .
- LC-MS coupling : Identify low-abundance impurities (e.g., des-methyl byproducts) via retention time-MS correlation .
Case study : A 0.3 ppm -NMR shift discrepancy in the oxazole methyl group was traced to residual DMSO solvent, resolved by vacuum drying .
Basic: What biological activities are associated with its structural motifs?
Answer:
The compound’s hybrid structure confers:
- Antimicrobial activity : The triazoloquinoxaline core disrupts bacterial DNA gyrase (similar to fluoroquinolones) .
- Antifungal potential : Sulfanyl-methyl groups inhibit fungal lanosterol 14α-demethylase (CYP51), validated via docking studies with PDB:3LD6 .
- Cytotoxicity : Dimethoxyphenyl enhances membrane permeability, as shown in MTT assays against HeLa cells (IC = 12 µM) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on systematic modifications:
- Variation of substituents : Replace 3,4-dimethoxyphenyl with halogenated or nitro-phenyl groups to assess electronic effects on bioactivity .
- Stereochemical probes : Synthesize enantiomers using chiral catalysts (e.g., BINOL) to evaluate enantioselective interactions with targets .
- Fragment-based optimization : Remove the oxazole ring and test residual triazoloquinoxaline activity .
Q. SAR table :
| Modification | Bioactivity Change (vs. Parent) | Mechanism Insight |
|---|---|---|
| 4-Fluorophenyl | Antifungal ↑ 2-fold | Enhanced CYP51 binding |
| Oxazole removal | Cytotoxicity ↓ 90% | Oxazole critical for uptake |
| Propan-2-yl → tert-butyl | Solubility ↓, Activity ↔ | Hydrophobicity threshold |
Advanced: What computational methods are suitable for predicting its pharmacokinetic properties?
Answer:
- ADME prediction : Use SwissADME to assess logP (calculated 3.2) and BBB permeability (CNS MPO score = 4.1) .
- Molecular dynamics (MD) : Simulate binding stability of the sulfanyl group with CYP51 over 100 ns trajectories (RMSD < 2.0 Å confirms stable docking) .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap = 4.8 eV) to predict reactivity .
Basic: How to validate synthetic intermediates when scaling up from mg to gram quantities?
Answer:
- In-line analytics : Use FT-IR probes to monitor reaction progress in real time .
- Prep-HPLC purification : Achieve >99% purity for intermediates using C18 columns (MeCN:HO gradient) .
- Stability testing : Store intermediates under N at −20°C to prevent oxidation of sulfanyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
